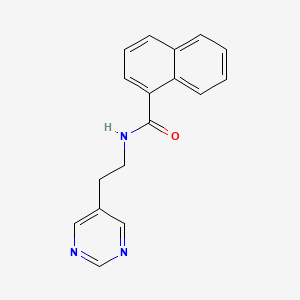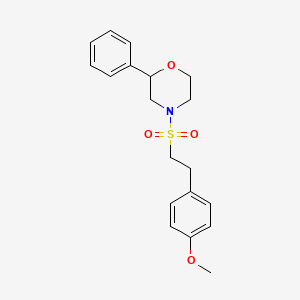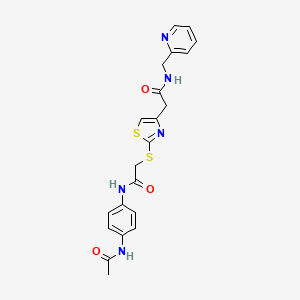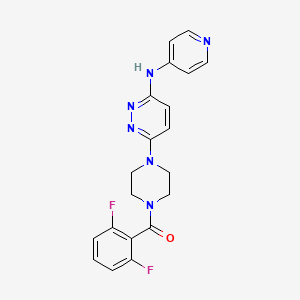
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, also known as PYR-41, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential applications in cancer therapy and immunology. It was first synthesized in 2009 by Yang et al. through a multistep synthesis method. Since then, PYR-41 has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Osteoporosis Treatment
Compounds structurally related to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide have been identified as potent and selective antagonists of the αvβ3 receptor, showing significant promise in the treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and pharmacokinetics in various animal models, underpinning their potential for clinical development aimed at osteoporosis prevention and treatment (Coleman et al., 2004).
Advanced Photovoltaic Materials
Research into nonfullerene electron transporting materials (ETMs) based on naphthalene diimide derivatives, akin to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, has led to the development of highly stable and efficient perovskite solar cells (PSCs). These ETMs have been instrumental in achieving high power conversion efficiency exceeding 20%, offering a promising avenue for enhancing the performance and stability of PSCs (Jung et al., 2018).
Alzheimer's Disease Research
Compounds containing pyrimidine structures have been evaluated for their potential in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, which are critical in the context of Alzheimer's disease (AD) research. These studies provide insights into designing dual-function inhibitors that could mitigate multiple AD pathology routes, demonstrating the versatile applicability of pyrimidine derivatives in neurodegenerative disease research (Mohamed et al., 2011).
Supramolecular Chemistry and Materials Science
Naphthalene diimide derivatives, closely related to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, have found extensive applications in supramolecular chemistry, sensors, and materials science. These compounds are integral to developing molecular switches, ion channels, gelators, and catalysts. Their unique electronic and photophysical properties make them suitable for applications ranging from artificial photosynthesis to semiconducting materials, highlighting their importance in the advancement of materials science and technology (Kobaisi et al., 2016).
Propiedades
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-9-8-13-10-18-12-19-11-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,10-12H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGWBUCQGFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)




![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643134.png)
